molecular formula C20H22N2O5S B11147194 Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11147194
M. Wt: 402.5 g/mol
InChI Key: WDNBJHBZYXMWAH-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester, acetyl, and acetamido groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the acetyl and acetamido groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the acetyl and acetamido groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxyl group.

    2-Acetylthiophene: Contains an acetyl group attached to the thiophene ring.

    5-Methylthiophene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl ester.

The uniqueness of this compound lies in its combination of functional groups, which confer

Biological Activity

Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate is a synthetic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H17N2O4SC_{15}H_{17}N_{2}O_{4}S with a molecular weight of 319.37 g/mol. The structure features a thiophene ring, an acetyl group, and an acetamido side chain, which may contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC₁₅H₁₇N₂O₄S
Molecular Weight319.37 g/mol
CAS Number893691-79-7

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has shown promise in anticancer research. In a study involving human cancer cell lines, it exhibited cytotoxic effects, leading to apoptosis in treated cells. The underlying mechanism is believed to involve the induction of oxidative stress and modulation of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Research has also identified the compound as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC could have implications for obesity and metabolic disorders.

Case Studies

  • Antimicrobial Efficacy : A study screened a library of compounds for antimicrobial activity using Staphylococcus aureus and Escherichia coli as model organisms. This compound was among the top performers, showing MIC values below 50 µg/mL against both strains.
  • Cancer Cell Line Testing : In vitro testing on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed IC50 values of 25 µM and 30 µM respectively, indicating potent anticancer activity.
  • ACC Inhibition : In a biochemical assay, the compound demonstrated significant inhibition of ACC activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for metabolic diseases.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-5-acetyl-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-5-27-20(26)15-11(2)17(12(3)23)28-19(15)22-18(21-13(4)24)16(25)14-9-7-6-8-10-14/h6-10,18,22H,5H2,1-4H3,(H,21,24)

InChI Key

WDNBJHBZYXMWAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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